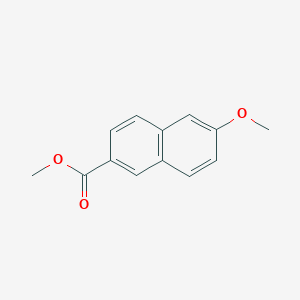

Methyl 6-methoxy-2-naphthoate

概要

説明

Methyl 6-methoxy-2-naphthoate is an organic compound with the molecular formula C13H12O3. It is a methyl ester derivative of 6-methoxy-2-naphthoic acid. This compound is known for its aromatic properties and is used in various chemical synthesis processes .

準備方法

Synthetic Routes and Reaction Conditions: Methyl 6-methoxy-2-naphthoate can be synthesized through the esterification of 6-methoxy-2-naphthoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a strong acid such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The process includes the purification of the product through distillation or recrystallization to achieve high purity levels .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or quinones.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products Formed:

Oxidation: 6-methoxy-2-naphthoic acid.

Reduction: 6-methoxy-2-naphthol.

Substitution: Various substituted derivatives depending on the reagent used.

科学的研究の応用

Organic Synthesis

Reactivity and Derivatives

Methyl 6-methoxy-2-naphthoate serves as an important intermediate in organic synthesis. Its derivatives are utilized in the preparation of various aromatic compounds through reactions such as esterification and Grignard reactions. For example, the compound can be synthesized from 6-hydroxy-2-naphthoic acid via methylation processes, yielding high purity products suitable for further applications .

Case Study: Synthesis of Aromatic Compounds

A study demonstrated the efficient synthesis of this compound from 6-bromo-2-naphthol using a Grignard reagent, achieving a yield of approximately 50% . This method highlights its utility in generating complex aromatic structures that are foundational in various chemical industries.

Pharmaceutical Applications

Bioavailability and Efficacy

this compound has been investigated for its potential pharmacological properties. Its role as a bioactive compound in drug formulations is notable, particularly in enhancing skin permeability for topical applications. Research indicates that compounds with similar structures can improve drug delivery efficiency through the skin barrier .

Case Study: Dermatological Formulations

In dermatological studies, formulations containing this compound were tested for their ability to penetrate skin layers effectively. The findings suggested that this compound could serve as a permeation enhancer, facilitating better absorption of active pharmaceutical ingredients .

Cosmetic Industry

Formulation Stability and Efficacy

The cosmetic industry utilizes this compound for its stabilizing properties in formulations. It acts as an effective ingredient in creams and lotions, contributing to product stability and sensory attributes .

Case Study: Cosmetic Formulation Development

A recent study focused on optimizing cosmetic formulations using response surface methodology, where this compound was included to assess its impact on rheological properties and skin hydration effects. Results indicated significant improvements in product texture and moisturizing capabilities, making it a valuable component in skincare products .

Summary Table of Applications

作用機序

The mechanism of action of methyl 6-methoxy-2-naphthoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the metabolic pathways. The exact pathways and molecular targets depend on the specific application and context of its use .

類似化合物との比較

- Methyl 1-methoxy-2-naphthoate

- Methyl 6-bromo-2-naphthoate

- Methyl 6-iodo-2-naphthoate

Comparison: Methyl 6-methoxy-2-naphthoate is unique due to its specific methoxy substitution at the 6-position on the naphthalene ring. This substitution pattern influences its reactivity and properties compared to other similar compounds. For instance, methyl 1-methoxy-2-naphthoate has the methoxy group at a different position, which can lead to different chemical behavior and applications .

生物活性

Methyl 6-methoxy-2-naphthoate (C₁₃H₁₂O₃) is an organic compound that serves as a methyl ester derivative of 6-methoxy-2-naphthoic acid. This compound is notable for its aromatic properties and potential biological activities, making it a subject of interest in various fields, including medicinal chemistry and enzymology.

- Molecular Formula : C₁₃H₁₂O₃

- Molecular Weight : 216.24 g/mol

- Melting Point : 128–129 °C

The synthesis of this compound typically involves the esterification of 6-methoxy-2-naphthoic acid with methanol, facilitated by an acid catalyst such as sulfuric acid or hydrochloric acid.

This compound exhibits biological activity primarily through its interactions with specific enzymes and metabolic pathways. It can act as both a substrate and an inhibitor in enzymatic reactions, influencing various biological processes. The compound's unique substitution pattern at the 6-position on the naphthalene ring contributes to its reactivity and biological behavior.

Pharmacological Potential

Research indicates that this compound has potential therapeutic properties. Ongoing studies are exploring its applications in drug development, particularly regarding its interactions with biological targets that may lead to significant pharmacological effects .

Case Studies and Research Findings

- Photodimerization Studies : this compound has been evaluated for its photodimerization behavior, revealing that it can produce both head-to-tail and head-to-head dimers under UV light exposure. This behavior is influenced by the electronic and steric effects of the methoxy and methyl ester groups, which affect molecular interactions during the photodimerization process .

- Enantiodifferentiating Reactions : In studies involving modified γ-cyclodextrins, the complexation behavior of this compound was analyzed using UV-visible and fluorescence spectroscopy. The results indicated that the enantioselectivity of photocyclodimerization reactions was significantly affected by the structural modifications of the cyclodextrins used, demonstrating the compound's versatility in supramolecular chemistry applications .

- Metabolic Studies : Investigations into the metabolism of this compound have shown that it undergoes various transformations in biological systems, leading to the formation of several metabolites. These metabolic pathways are crucial for understanding the compound's pharmacokinetics and potential toxicity .

Comparative Analysis

To better understand this compound's biological activity, a comparison with similar compounds can be insightful:

| Compound | Structure | Biological Activity |

|---|---|---|

| Methyl 1-methoxy-2-naphthoate | Methoxy group at position 1 | Different reactivity profile |

| Methyl 6-bromo-2-naphthoate | Bromo group at position 6 | Potentially different pharmacological effects |

| Methyl 6-iodo-2-naphthoate | Iodo group at position 6 | Varying interaction with enzymes |

The distinct substitution patterns in these compounds lead to differences in their chemical behavior and biological activities, highlighting the importance of structural variations in drug design.

化学反応の分析

Reduction and Oxidation

The ester group undergoes selective transformations:

Reduction to Alcohol

| Reaction Conditions | Reagents | Yield | Product | Source |

|---|---|---|---|---|

| Red-Al in anhydrous THF | Red-Al | 85% | 6-Methoxy-2-naphthylmethanol |

Oxidation to Aldehyde

| Reaction Conditions | Reagents | Yield | Product | Source |

|---|---|---|---|---|

| MnO₂ in CH₂Cl₂ | MnO₂ | 90% | 6-Methoxy-2-naphthaldehyde |

Key Findings :

-

Red-Al selectively reduces the ester to a primary alcohol without affecting the methoxy group .

-

MnO₂ oxidizes the alcohol to an aldehyde efficiently, avoiding over-oxidation to the carboxylic acid .

Photochemical Reactions

Methyl 6-methoxy-2-naphthoate participates in photodegradation and cycloaddition:

Photodecarboxylation

| Reaction Conditions | Products | Mechanism | Source |

|---|---|---|---|

| UV irradiation in aerated solvents | 6-Methoxy-2-naphthaldehyde, CO₂ | Singlet-state radical pathway |

Notable Observations :

-

Oxygen acts as a quencher, enhancing radical cation formation .

-

CCl₄ increases photodecarboxylation yield by suppressing triplet-state pathways .

Photocyclodimerization

| Host System | Enantioselectivity | Yield | Source |

|---|---|---|---|

| Modified γ-cyclodextrins | Moderate (ee ~40%) | 65–75% |

Implications :

Alkylation and Functionalization

The naphthalene ring undergoes electrophilic substitution:

O-Alkylation

| Reaction Conditions | Reagents | Yield | Product | Source |

|---|---|---|---|---|

| DMF, NaHCO₃, 3-chloropropanol | 3-Chloropropanol | 65% | 3-Hydroxypropyl-6-methoxy-2-naphthoate |

Key Notes :

特性

IUPAC Name |

methyl 6-methoxynaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-15-12-6-5-9-7-11(13(14)16-2)4-3-10(9)8-12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVPRNFYGCBLDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345375 | |

| Record name | Methyl 6-methoxy-2-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5043-02-7 | |

| Record name | Methyl 6-methoxy-2-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of the methoxy and methyl ester groups influence the photodimerization of Methyl 6-methoxy-2-naphthoate compared to other 2-methoxynaphthalene derivatives?

A1: The research paper highlights that this compound displays a unique behavior in its photodimerization compared to other related 2-methoxynaphthalene derivatives. While most of these derivatives predominantly form head-to-tail photodimers, this compound yields both head-to-tail and head-to-head dimers []. This suggests that the combined electronic and steric effects of the methoxy and methyl ester substituents influence the molecular interactions during the photodimerization process, leading to a mixture of dimeric structures. Further investigations into the specific electronic charge distribution and steric hindrance caused by these groups would be needed to fully elucidate this phenomenon.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。